molecular formula C9H11BrO3S B2625173 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol CAS No. 93514-49-9

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B2625173
CAS No.: 93514-49-9
M. Wt: 279.15
InChI Key: SDDHFFNZCDQTFW-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-methylsulfonylphenyl)ethanol” is an organic compound . Its empirical formula is C9H11BrO3S . The compound has a molecular weight of 279.15 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-methylsulfonylphenyl)ethanol” consists of a bromine atom attached to the second carbon of an ethanol chain. The first carbon of the chain is attached to a phenyl ring, which has a methylsulfonyl group attached to its fourth carbon .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 435.5±45.0 °C at 760 mmHg . The compound has a molar refractivity of 58.7±0.4 cm³ . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Mechanism of Action

The mechanism of action of “2-Bromo-1-(4-methylsulfonylphenyl)ethanol” is not clear from the available information. It’s worth noting that the properties of a compound depend on its structure and the functional groups it contains .

Safety and Hazards

The compound is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

2-bromo-1-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDHFFNZCDQTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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